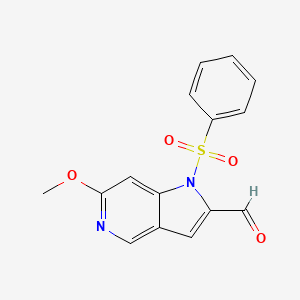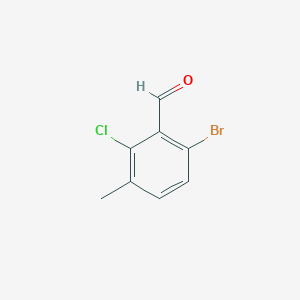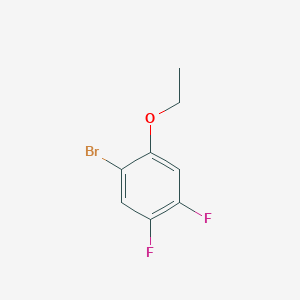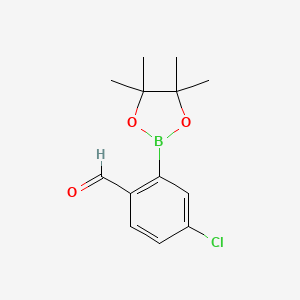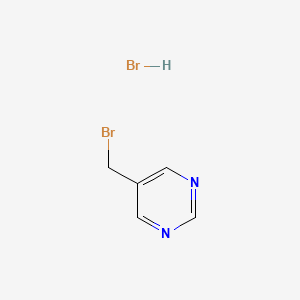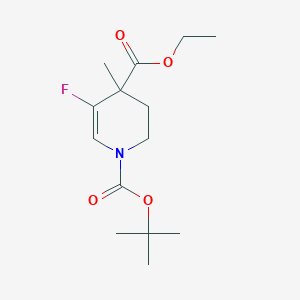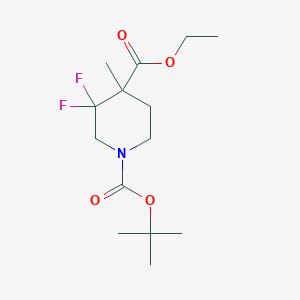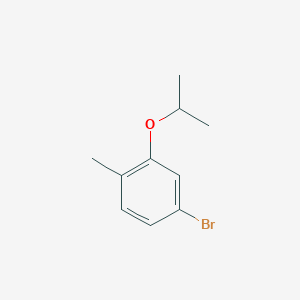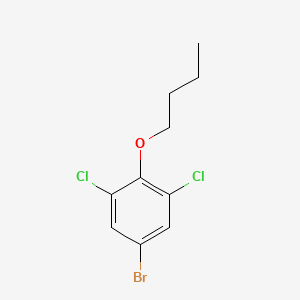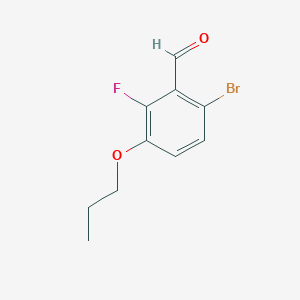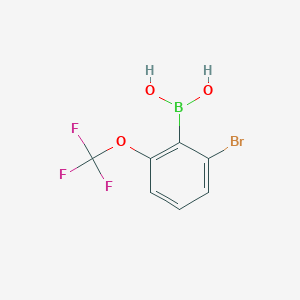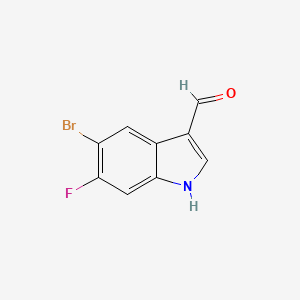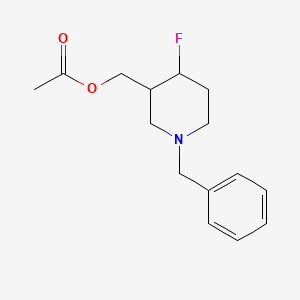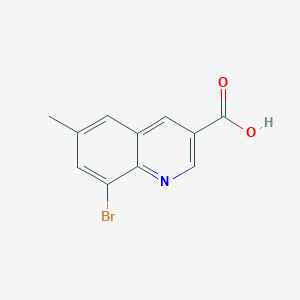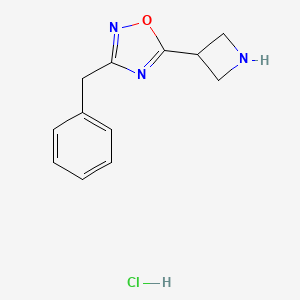
5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride
説明
“5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride” is a chemical compound with the molecular formula C12H13N3O.ClH . It has a molecular weight of 251.72 .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, such as “5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride”, involves several steps . The process begins with the formation of 2-amino 1,3,4 oxadiazole/thiadiazole conjugates by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole . The final product is prepared using a mixture of triethylamine (dropwise) and chloroacetylchloride with vigorous stirring .
Molecular Structure Analysis
The InChI code for “5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride” is 1S/C12H13N3O.ClH/c1-2-4-9(5-3-1)6-11-14-12(16-15-11)10-7-13-8-10;/h1-5,10,13H,6-8H2;1H . This indicates the presence of a benzyl group attached to the 3rd position of the azetidinyl ring, and a 1,2,4-oxadiazole ring also attached to the 3rd position of the azetidinyl ring .
Physical And Chemical Properties Analysis
“5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride” is a solid compound . The InChI key for this compound is QGYOMCLBLLIMFZ-UHFFFAOYSA-N .
科学的研究の応用
1. Anticancer and Antimicrobial Applications
- Summary of Application: Azetidin-2-one derivatives have been identified as having potential anticancer, antimicrobial, and antioxidant activities .
- Methods of Application: 2-amino 1,3,4 oxadiazole/thiadiazole conjugates were synthesized by mixing semi/thio carbazides and sodium acetate with water and stirring well, followed by adding aldehydes in methanol at room temperature . The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines .
- Results: The newly synthesized conjugates were evaluated for their anticancer potential using MCF-7 cell lines . Antibacterial results of the synthesized molecules were comparable to those of the reference drug (amoxicillin), whereas antifungal screening of the synthetic conjugates were evaluated against both strains T. harzianum and A. niger compared to the standard drug (fluconazole) .
2. Antibacterial Evaluation
- Summary of Application: A series of novel pyrazole/1,2,4-oxadiazole conjugate ester derivatives was synthesized and evaluated for their in vitro antibacterial activity .
- Methods of Application: The derivatives were evaluated for their in vitro antibacterial activity against Gram-positive (Enterococcus, Bacillus subtilis and Staphylococcus aureus) and Gram-negative (Salmonella, Klebsiella and Escherichia coli) bacteria and their minimum inhibitory concentration (MIC) was determined .
- Results: Some of the derivatives have shown significant biological activity with a potency comparable to the standard drug Streptomycin .
3. Vasodilator Applications
- Summary of Application: Oxadiazoles have been used in the development of vasodilators .
- Methods of Application: The specific methods of application for this use are not detailed in the source .
- Results: The results or outcomes of this application are not specified in the source .
4. Anticonvulsant Applications
- Summary of Application: Oxadiazoles have been used in the development of anticonvulsant drugs .
- Methods of Application: The specific methods of application for this use are not detailed in the source .
- Results: The results or outcomes of this application are not specified in the source .
5. Antidiabetic Applications
- Summary of Application: Oxadiazoles have been used in the development of antidiabetic drugs .
- Methods of Application: The specific methods of application for this use are not detailed in the source .
- Results: The results or outcomes of this application are not specified in the source .
6. High Energy Molecules
- Summary of Application: Oxadiazoles have been utilized as high energy molecules or energetic materials .
- Methods of Application: The specific methods of application for this use are not detailed in the source .
- Results: The results or outcomes of this application are not specified in the source .
7. Anti-Infective Agents
- Summary of Application: Diversely substituted 1,2,4-oxadiazoles have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .
- Methods of Application: The specific methods of application for this use are not detailed in the source .
- Results: The results or outcomes of this application are not specified in the source .
8. High Energy Molecules
- Summary of Application: Oxadiazoles have been utilized as high energy molecules or energetic materials .
- Methods of Application: The specific methods of application for this use are not detailed in the source .
- Results: The results or outcomes of this application are not specified in the source .
9. Ionic Salts
将来の方向性
Oxadiazoles, including “5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride”, have shown potential in various fields such as medicinal chemistry . The demand for new hybrid drugs acting against resistant microorganisms has necessitated the development of new chemical entities . Therefore, further refinement of 1,2,4-oxadiazole as anti-infective agents is a promising future direction .
特性
IUPAC Name |
5-(azetidin-3-yl)-3-benzyl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O.ClH/c1-2-4-9(5-3-1)6-11-14-12(16-15-11)10-7-13-8-10;/h1-5,10,13H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYOMCLBLLIMFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=NC(=NO2)CC3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azetidin-3-yl-3-benzyl-1,2,4-oxadiazole hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



